molecular formula C17H21N3O3S2 B2863269 N1-(2-morpholino-2-(thiophen-3-yl)ethyl)-N2-(thiophen-2-ylmethyl)oxalamide CAS No. 946303-48-6

N1-(2-morpholino-2-(thiophen-3-yl)ethyl)-N2-(thiophen-2-ylmethyl)oxalamide

Cat. No.: B2863269
CAS No.: 946303-48-6
M. Wt: 379.49
InChI Key: VKEIWOZLMFQEDL-UHFFFAOYSA-N
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Description

N1-(2-morpholino-2-(thiophen-3-yl)ethyl)-N2-(thiophen-2-ylmethyl)oxalamide is a useful research compound. Its molecular formula is C17H21N3O3S2 and its molecular weight is 379.49. The purity is usually 95%.
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Scientific Research Applications

Morpholine Derivatives as Medicinal Chemistry Tools

Morpholine and its derivatives, including structures similar to N1-(2-morpholino-2-(thiophen-3-yl)ethyl)-N2-(thiophen-2-ylmethyl)oxalamide, have been extensively explored in medicinal chemistry. One notable application is the synthesis of (S)-N-[1-(3-Morpholin-4-ylphenyl)ethyl]-3-phenylacrylamide, an orally bioavailable KCNQ2 potassium channel opener with significant activity in a rat model of migraine, highlighting its potential as a therapeutic agent (Wu et al., 2003). Another example is the development of broad-spectrum antifungal agents from 2-(2-oxo-morpholin-3-yl)-acetamide derivatives, demonstrating efficacy against Candida and Aspergillus species, showing the versatility of morpholine derivatives in addressing fungal infections (Bardiot et al., 2015).

Catalysis and Organic Synthesis

In the realm of organic synthesis, the catalytic capabilities of morpholine derivatives have been leveraged to facilitate complex chemical reactions. For instance, Cu2O/N,N'-bis(thiophen-2-ylmethyl)oxalamide has been utilized as an effective catalyst system for Goldberg amidation, showcasing its utility in the construction of amide bonds from less reactive (hetero)aryl chlorides, thereby broadening the toolkit available for synthetic chemists (De et al., 2017).

Antimicrobial and Antifungal Activities

Further, morpholine-based compounds have been synthesized and evaluated for their antimicrobial and antifungal activities, revealing their potential as lead compounds in the development of new therapeutic agents. For example, 4-{2-[5-(4-Fluoro-phenyl)-[1,3,4]oxadiazol-2-ylsulfanyl]-ethyl}-morpholine exhibited significant antimicrobial and anti-TB activity, suggesting its potential application in combating infectious diseases (Mamatha S.V et al., 2019).

Corrosion Inhibition

On a different note, morpholine derivatives have also found application in materials science, particularly in the field of corrosion inhibition. Cadmium(II) Schiff base complexes incorporating morpholine moieties have been shown to exhibit corrosion inhibition properties on mild steel, providing a novel approach to protecting industrial materials from corrosive environments (Das et al., 2017).

Properties

IUPAC Name

N'-(2-morpholin-4-yl-2-thiophen-3-ylethyl)-N-(thiophen-2-ylmethyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O3S2/c21-16(18-10-14-2-1-8-25-14)17(22)19-11-15(13-3-9-24-12-13)20-4-6-23-7-5-20/h1-3,8-9,12,15H,4-7,10-11H2,(H,18,21)(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKEIWOZLMFQEDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(CNC(=O)C(=O)NCC2=CC=CS2)C3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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